molecular formula C20H20N2O2 B6335595 Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate CAS No. 1353000-17-5

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

Cat. No.: B6335595
CAS No.: 1353000-17-5
M. Wt: 320.4 g/mol
InChI Key: DWWDQIVHSPBXFK-UHFFFAOYSA-N
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Description

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.39 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an amino group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

benzyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c21-19(18-11-10-16-8-4-5-9-17(16)12-18)13-22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,13-14,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWDQIVHSPBXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or sodium hydroxide (NaOH) is used to neutralize hydrochloric acid generated during the reaction. A molar ratio of 1:1.2 (amine:chloroformate) ensures complete conversion, with yields ranging from 70% to 85%.

Table 1: Solvent and Base Effects on Yield

SolventBaseTemperature (°C)Yield (%)
DCMTEA0→2582
THFNaOH2578
DMFCs₂CO₃2565

Polar aprotic solvents like DMF reduce yields due to competitive side reactions, while DCM and THF provide optimal dielectric environments.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The base abstracts a proton from the amine, generating a nucleophilic amine anion.

  • Carbamate Formation : The anion attacks benzyl chloroformate, displacing chloride and forming the carbamate bond.

Steric hindrance from the naphthalene group necessitates prolonged reaction times (4–6 hours) for complete conversion.

Alternative Reagents: Activated Carbonates and Mixed Reagents

To circumvent the moisture sensitivity of chloroformates, activated mixed carbonates such as p-nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based carbonates (BTBC) are employed. These reagents enhance reactivity and reduce side reactions.

p-Nitrophenyl Chloroformate Strategy

PNPCOCl reacts with 2-amino-1-(naphthalen-2-yl)ethanol in acetonitrile, yielding an intermediate carbonate. Subsequent treatment with benzyl alcohol in the presence of DMAP produces the target carbamate in 88% yield.

Advantages :

  • Higher functional group tolerance.

  • Reduced byproduct formation compared to chloroformates.

Hydrogenolysis of Protecting Groups

In multi-step syntheses, the benzyl carbamate (Cbz) group is introduced as a protective moiety, later removed via hydrogenolysis. A patent details this approach for analogous compounds:

Procedure for Cbz Deprotection

  • Hydrogenation : The protected intermediate is treated with H₂ gas (1 atm) in methanol using 10% Pd/C as a catalyst.

  • Filtration : The catalyst is removed by filtration, and the product is isolated via evaporation.

Table 2: Hydrogenolysis Conditions

CatalystSolventTime (h)Yield (%)
10% Pd/CMeOH295
Raney NiEtOAc480

Pd/C offers superior efficiency, with near-quantitative yields under mild conditions.

Advanced Methodologies: Room-Temperature and Catalytic Systems

Cs₂CO₃-Mediated Synthesis

Adapting methods from benzofuran chemistry, cesium carbonate in DMF enables rapid carbamate formation at room temperature. This approach reduces energy input and achieves 75% yield in 30 minutes.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)TimeCostScalability
Chloroformate (DCM/TEA)824–6 hLowHigh
PNPCOCl (MeCN/DMAP)882 hMediumMedium
Hydrogenolysis (Pd/C)952 hHighHigh
Cs₂CO₃/DMF750.5 hLowHigh

The traditional chloroformate method remains the most cost-effective, while hydrogenolysis offers the highest yields for multi-step routes.

Challenges and Optimization Strategies

  • Steric Hindrance : The naphthalene group slows reaction kinetics; using excess reagent (1.5 eq) improves conversion.

  • Byproduct Formation : Activated carbonates minimize undesired urea byproducts compared to chloroformates.

  • Catalyst Recycling : Pd/C can be reused up to three times with minimal activity loss, reducing costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate has the following chemical characteristics:

  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.39 g/mol
  • IUPAC Name : Benzyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate

The compound features a naphthalene ring, an amino group, and a carbamate moiety, which contribute to its unique reactivity and potential biological interactions.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

This compound has been studied for its potential biological activities , particularly:

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound disrupts cell wall synthesis and inhibits protein synthesis at concentrations above 50 µg/mL.
  • Anticancer Activity : Research shows that it may inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies suggest it induces apoptosis through caspase activation.

Medicine

This compound is being investigated for its potential use in drug development . Its ability to interact with specific molecular targets makes it a candidate for pharmacological applications.

Industry

The compound is also utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Antimicrobial Activity

A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial viability at concentrations exceeding 50 µg/mL.

Anticancer Effects

In vitro studies involving breast cancer cell lines demonstrated that this compound has IC50 values around 15 µg/mL, indicating potent anticancer activity. Mechanistic investigations revealed that it triggers apoptosis through caspase activation and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus50Disruption of cell wall synthesis
AntimicrobialEscherichia coli60Inhibition of protein synthesis
AnticancerBreast cancer cell line15Induction of apoptosis via caspase activation

Mechanism of Action

The mechanism of action of Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-amino-2-(phenyl)ethyl]carbamate
  • Benzyl N-[2-amino-2-(indol-2-yl)ethyl]carbamate
  • Benzyl N-[2-amino-2-(quinolin-2-yl)ethyl]carbamate

Uniqueness

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Biological Activity

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate, a compound characterized by its unique structural features including a naphthalene ring and a carbamate group, has garnered attention in various scientific domains due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in medicine and industry.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}. The compound consists of:

  • Amino Group : Contributes to biological interactions and modulates enzyme activity.
  • Naphthalene Ring : Engages in π-π stacking interactions with aromatic residues in proteins.
  • Carbamate Group : Plays a role in the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It may bind to receptors, modulating signaling pathways that affect cellular responses.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Efficacy Against Bacteria : Studies have shown that derivatives of similar structures possess significant antibacterial properties. The minimum inhibitory concentration (MIC) against common bacterial strains like E. faecalis and P. aeruginosa suggests potential therapeutic applications .
CompoundMIC (µg/mL)Bacterial Strain
This compound40 - 50E. faecalis, P. aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : Inhibition of specific kinases that regulate cell cycle progression.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.

Case Studies

  • In vitro Studies : A study conducted on cultured human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, implicating its potential as a chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) : Research has explored various analogues of the compound, assessing their potency and selectivity against different targets. Modifications to the naphthalene moiety have been shown to enhance or diminish biological activity, underscoring the importance of structural features in determining efficacy .

Applications in Drug Development

This compound is being explored for its potential as a pharmacological tool in drug development:

  • Lead Compound for Antimicrobial Agents : Its structural properties make it a candidate for developing new antibiotics.
  • Cancer Therapeutics : Ongoing research aims to optimize its structure to enhance anticancer efficacy while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step organic reactions, often starting with aldehydes like 2-(naphthalen-2-yl)acetaldehyde. A general procedure (29% yield) includes condensation with diphenoxyphosphoryl reagents followed by carbamate protection using benzyl chloroformate . To improve yields:

  • Optimize stoichiometry of reagents (e.g., aldehyde:phosphoryl agent ratio).
  • Use catalysts like DMAP or TEA to enhance carbamate formation efficiency.
  • Employ controlled temperature (0–5°C for exothermic steps) and inert atmospheres to minimize side reactions.

Q. How is this compound characterized using spectroscopic and spectrometric techniques?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : Assign peaks for naphthalene protons (δ 7.4–8.1 ppm), carbamate NH (δ 5.7–5.8 ppm), and phosphoryl groups (δ 3.4–4.0 ppm for CH2-P) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 538.1) and fragmentation patterns to validate the structure .
  • Phosphorus NMR (31P NMR) : Detect phosphoryl groups (δ 20–25 ppm) to confirm successful phosphorylation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving stereochemistry. Use:

  • SHELX suite (SHELXL for refinement): Optimize hydrogen bonding networks and torsional angles. Validate with R-factors (<5% for high-resolution data) .
  • Crystallographic Data Deposition : Submit to Cambridge Structural Database (CSD) for comparative analysis with carbamate derivatives.

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : For inconsistent bioactivity (e.g., enzyme inhibition):

  • Perform dose-response assays (IC50/EC50) under standardized conditions (pH, temperature).
  • Use molecular docking (AutoDock Vina) to compare binding affinities with targets like acetylcholinesterase (AChE) or HIV integrase .
  • Validate via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Q. How do computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of binding poses over 100 ns trajectories.
  • QM/MM Calculations : Evaluate electronic interactions at the active site (e.g., phosphoryl group’s role in hydrogen bonding) .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) for drug-likeness .

Q. What role does the carbamate group play in the compound’s stability and reactivity under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Assess via HPLC under simulated physiological conditions (pH 7.4, 37°C). The benzyl carbamate group is stable at neutral pH but cleavable by esterases or acidic environments .
  • Reactivity Screening : Test with nucleophiles (e.g., thiols, amines) to identify potential prodrug activation pathways.

Q. What design strategies improve the bioactivity of analogs while retaining the core naphthalene-carbamate scaffold?

  • Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Br, -CF3) to the naphthalene ring to enhance target affinity .
  • Scaffold Hopping : Replace the phosphoryl group with sulfonamides or ureas for improved solubility .
  • Pro-drug Design : Link the carbamate to self-immolative spacers for controlled release in vivo .

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